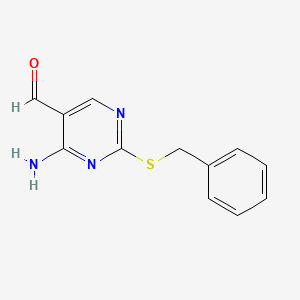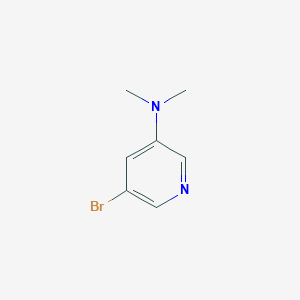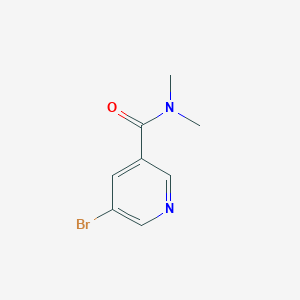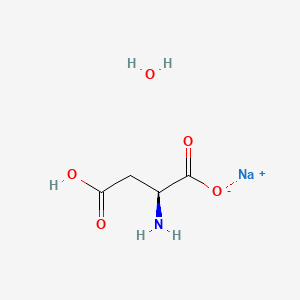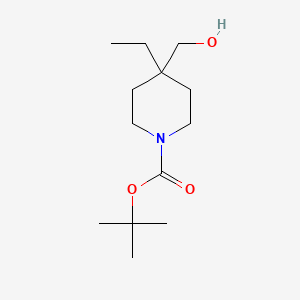
Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine structures are commonly found in various biologically active compounds and pharmaceutical intermediates. The tert-butyl group attached to the nitrogen atom of the piperidine ring is a common protecting group used in organic synthesis to shield the amine functionality during chemical reactions.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions that may include protection-deprotection strategies, nucleophilic substitutions, and asymmetric synthesis approaches. For instance, the asymmetric synthesis of a related piperidine compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49%, suggesting potential for industrial application due to the mild conditions and high yields . Similarly, the synthesis of other piperidine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, involved characterization by spectroscopic methods and confirmed by X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined by crystallizing the compound and analyzing it in the monoclinic space group P21/c, with typical bond lengths and angles for this type of structure . The molecular shape and intermolecular interactions play a significant role in the crystal packing and overall stability of these compounds.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, reduction, and amination. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These reactions are crucial for further functionalization of the piperidine core and for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate involved optimizing the synthesis process to achieve a total yield of 70.6%, with the melting point and structure confirmed by 1H NMR spectroscopy . These properties are essential for the practical application of these compounds in pharmaceutical synthesis and other industrial applications.
Aplicaciones Científicas De Investigación
Intermediate in Biologically Active Compounds Synthesis
Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds. For example, it has been used in the synthesis of derivatives with potential as anticancer drugs and other therapeutic agents. The process involves multiple synthesis steps, including acylation, sulfonation, and substitution, highlighting its versatility in drug development (Kong et al., 2016).
Structural Studies and Molecular Design
The compound has been the subject of structural studies, such as X-ray diffraction analysis, to understand its molecular configuration and interactions. These studies are essential for designing new molecules with desired properties, including pharmaceuticals. For instance, the crystal and molecular structure of related piperazine-carboxylate compounds have been reported, providing insights into their molecular packing and potential for forming hydrogen bonds (Mamat et al., 2012).
Synthesis of Piperidine Derivatives
This chemical also plays a significant role in the synthesis of piperidine derivatives, which are valuable in medicinal chemistry for their biological activities. Studies have detailed methods for synthesizing piperidine derivatives fused with oxygen heterocycles, demonstrating the compound's utility in creating structurally diverse and biologically relevant molecules (Moskalenko & Boev, 2014).
Contribution to Alkaloid Synthesis
Moreover, the compound has been used in the enantioselective synthesis of alkaloids, such as sedridines and coniine, showcasing its importance in the preparation of natural products and their analogs. This synthesis demonstrates the chemical's role in generating biologically active alkaloids through stereoselective methods (Passarella et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been used as semi-flexible linkers in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
If it is used as a linker in protacs, it would facilitate the formation of a ternary complex between the e3 ligase and the target protein . This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Protacs generally affect protein degradation pathways, specifically the ubiquitin-proteasome system .
Pharmacokinetics
The pharmacokinetic properties of similar compounds used in protacs have been reported to be improved .
Result of Action
The result of action for similar compounds used in protacs is the degradation of the target protein, which can lead to changes in cellular functions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds used in protacs .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects can ultimately influence cellular metabolism, potentially altering the balance of metabolic pathways and the production of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its activity or the production of degradation products that have different biological effects. Long-term studies in vitro or in vivo can provide valuable insights into the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for specific applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may inhibit or activate specific enzymes, thereby altering the flow of metabolites through a particular pathway. These interactions can have significant effects on cellular metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . It can interact with transporters or binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s bioavailability and its ability to exert its effects on target biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
Propiedades
IUPAC Name |
tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h15H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPNVEXNNSRLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646527 | |
| Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885523-38-6 | |
| Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



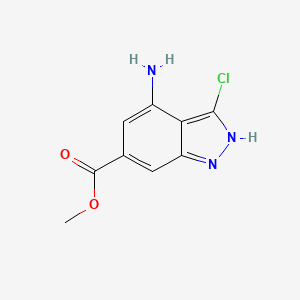
![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)


